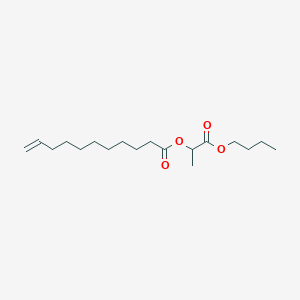
Heptanoic acid, 3-(2-methoxyethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- is a chemical compound with the molecular formula C10H20O3. It is a derivative of heptanoic acid, featuring a methoxyethyl group attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- can be achieved through several methods. One common approach involves the reaction of heptanoic acid with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained between 80-145°C . The process involves azeotropic dehydration to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- often involves large-scale esterification processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous reactors and advanced separation techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: The parent compound, lacking the methoxyethyl group.
Methoxyacetic acid: Similar in structure but with a shorter carbon chain.
Octanoic acid: An eight-carbon analog with similar properties.
Uniqueness
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61198-42-3 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3S)-3-(2-methoxyethyl)heptanoic acid |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-9(6-7-13-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
YROWHWKDEWZRGP-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](CCOC)CC(=O)O |
Canonical SMILES |
CCCCC(CCOC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


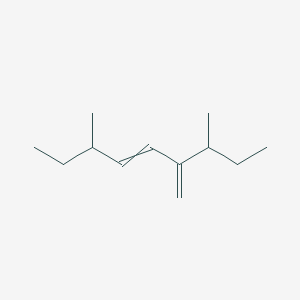
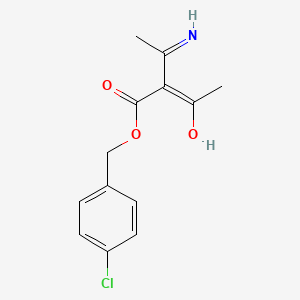
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
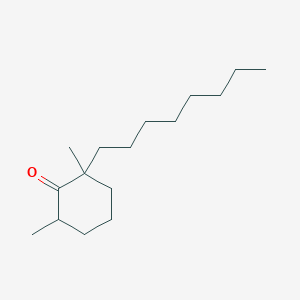


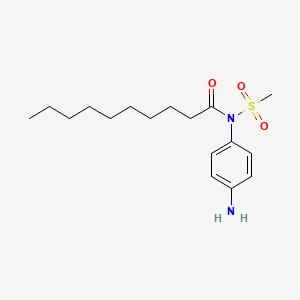
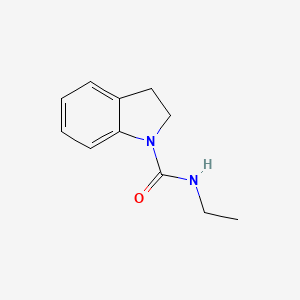
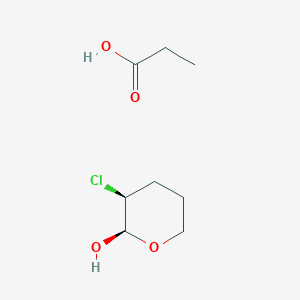
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)


